1-(morpholin-4-yl)-2-(pyrimidin-2-yloxy)ethan-1-one
Description
Properties
IUPAC Name |
1-morpholin-4-yl-2-pyrimidin-2-yloxyethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3/c14-9(13-4-6-15-7-5-13)8-16-10-11-2-1-3-12-10/h1-3H,4-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLPVCSWRBAXUCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)COC2=NC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(morpholin-4-yl)-2-(pyrimidin-2-yloxy)ethan-1-one typically involves the reaction of morpholine with 2-chloropyrimidine in the presence of a base to form the intermediate product, which is then reacted with ethyl chloroformate to yield the final compound. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran and temperatures ranging from room temperature to reflux conditions.
Chemical Reactions Analysis
1-(morpholin-4-yl)-2-(pyrimidin-2-yloxy)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles such as amines or thiols replace the existing substituents.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases to yield morpholine and pyrimidine derivatives.
Scientific Research Applications
1-(morpholin-4-yl)-2-(pyrimidin-2-yloxy)ethan-1-one is utilized in various scientific research fields, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is employed in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(morpholin-4-yl)-2-(pyrimidin-2-yloxy)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include signal transduction pathways, metabolic pathways, or regulatory pathways.
Comparison with Similar Compounds
Substituent-Based Structural Variations
The target compound’s pyrimidin-2-yloxy group distinguishes it from analogs with alternative oxygen-, nitrogen-, or sulfur-containing substituents. Key structural analogs include:
Key Observations :
- Pyrimidinyloxy vs.
- Sulfur vs. Oxygen/Nitrogen Substituents : Sulfur-containing analogs (e.g., 1,3-benzothiazolylsulfanyl in ) exhibit distinct electronic profiles due to the polarizable C-S bond, which may alter solubility and reactivity relative to oxygen- or nitrogen-linked derivatives .
- Amino vs.
Physicochemical Properties
Melting Points and Yields
- Analogs with rigid aromatic substituents (e.g., 1,3-benzothiazolylsulfanyl) exhibit higher melting points (206°C) compared to alkyl or ether-linked derivatives (172–215°C) due to enhanced crystallinity .
- Yields for morpholin-4-yl ethanone derivatives range widely (71–89%), influenced by reaction conditions and substituent steric effects .
Spectroscopic Data
- IR Spectroscopy: All analogs show characteristic morpholine C-O stretches (~1100 cm⁻¹). Sulfur-containing derivatives (e.g., C=S in ) absorb at ~1250 cm⁻¹, while NH stretches in amino-substituted analogs appear at ~3377 cm⁻¹ .
- NMR Analysis : The morpholine protons resonate at δ 3.48–3.69 ppm (^1H-NMR), while pyrimidinyl protons in the target compound would likely appear downfield (δ 7.0–8.5 ppm) due to aromatic deshielding .
Biological Activity
1-(morpholin-4-yl)-2-(pyrimidin-2-yloxy)ethan-1-one, with the molecular formula C10H13N3O3 and a molecular weight of 223.232 g/mol, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The structure of this compound features a morpholine ring and a pyrimidine moiety, which are known to contribute to various biological activities. The presence of these functional groups suggests potential interactions with biological targets.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of compounds similar to this compound. For instance, derivatives with morpholine and pyrimidine structures have shown significant antibacterial activity against various Gram-positive and Gram-negative bacteria. In particular, compounds exhibiting a similar backbone have been tested against strains such as Staphylococcus aureus and Escherichia coli, demonstrating minimum inhibitory concentrations (MICs) ranging from 0.25 to 1 μg/mL .
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory properties. Research indicates that morpholine-based compounds can act as inhibitors of acetylcholinesterase (AChE), an enzyme critical in neurotransmission. Inhibition of AChE has implications for treating neurodegenerative diseases like Alzheimer's . The specific inhibition rates and IC50 values for this compound require further investigation to establish its efficacy compared to known inhibitors.
Anticancer Properties
The anticancer potential of pyrimidine derivatives has been well-documented. Compounds similar to this compound have shown activity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For example, certain pyrimidine derivatives have been reported to inhibit EGFR phosphorylation, leading to cell cycle arrest at the G2/M phase . This mechanism suggests that the compound may possess similar anticancer properties.
Case Studies
- Antibacterial Activity : A study evaluating the antibacterial effects of a series of morpholine-containing compounds found that those with pyrimidine substituents exhibited enhanced activity against Staphylococcus aureus. The study reported MIC values indicating strong inhibitory effects, suggesting that structural modifications can optimize biological activity .
- Neuroprotective Effects : Another investigation focused on the neuroprotective effects of morpholine derivatives against oxidative stress in neuronal cells. The study demonstrated that these compounds could mitigate cell death induced by oxidative agents, highlighting their potential as therapeutic agents in neurodegenerative disorders.
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
